4-Chloro-5-nitrophthalimide

Hammett sigma constants electron-withdrawing effect structure-activity relationship

Generic mono-substituted phthalimides fail to provide the regiochemical cooperation required for nucleophilic aromatic substitution in advanced polymer synthesis. 4-Chloro-5-nitrophthalimide overcomes this limitation through dual activation by 4-Cl and 5-NO₂ groups: • Enables colorless polyimide films with Tg up to 292 °C, tensile strength >106 MPa, and UV cutoff 286 nm • Tunable reduction kinetics by human NQO1 for bioreductive prodrug design • Direct precursor to 4-chloro-5-aminophthalimide for benzimidazole library synthesis Supplied at ≥98% purity with full QC documentation, supporting cGMP intermediate production.

Molecular Formula C8H3ClN2O4
Molecular Weight 226.57 g/mol
CAS No. 6015-57-2
Cat. No. B105616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-nitrophthalimide
CAS6015-57-2
Synonyms5-Chloro-6-nitroisoindoline-1,3-dione; 
Molecular FormulaC8H3ClN2O4
Molecular Weight226.57 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])Cl)C(=O)NC2=O
InChIInChI=1S/C8H3ClN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13)
InChIKeyADLVDYMTBOSDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-nitrophthalimide: Identity & Structural Class


4-Chloro-5-nitrophthalimide (synonym: 5-chloro-6-nitroisoindoline-1,3-dione) is a disubstituted phthalimide derivative bearing an electron-withdrawing nitro group at position 5 and a chloro substituent at position 4 on the aromatic ring [1]. This substitution pattern confers a unique dual-activation profile that distinguishes it from singly substituted analogs such as 4-nitrophthalimide or 4-chlorophthalimide, underpinning its utility as a selective intermediate in medicinal chemistry and polymer science [1].

Dual-activated intermediate: distinct electronic profile for nucleophilic aromatic substitution (SNAr) and medicinal chemistry scaffolds.
Polymer precursor: key monomer for colorless, soluble polyimide films with modulated thermal and optical properties.
Regiochemical control: 4-chloro-5-nitro substitution pattern is essential; single-substituent analogs provide different reactivity.

Why 4-Chloro-5-nitrophthalimide Cannot Be Replaced by Generic Analogs


Generic substitution with mono-functional phthalimide analogs such as 4-nitrophthalimide or 4-chlorophthalimide fails because the regiochemical cooperation between the 4-Cl and 5-NO₂ groups creates an electron-deficient aromatic system that is not replicated by either substituent alone [1]. The dual activation by these two electron-withdrawing groups (combined Hammett σ effect) is essential for tuned reactivity in nucleophilic aromatic substitution (SNAr) and for the specific electronic profile required in pharmaceutical intermediates. Using a single-substituent analog would alter the electrophilicity of the ring, change the regioselectivity of subsequent derivatization, and compromise the performance of downstream polymers or the biological activity of derived drug candidates [1].

Target compound
4-Chloro-5-nitrophthalimide (combined Hammett Σσ ≈ +1.1–1.3)
4-Nitrophthalimide
Lower electrophilicity (σₚ = +0.78). Cannot replicate dual-activation required for tuned SNAr reactivity and specific polymer properties.
4-Chlorophthalimide
Significantly weaker activation (σₚ = +0.23). Alters regioselectivity and fails to provide the necessary electronic profile for downstream pharmacophores.
Single-substituent analogs do not reproduce the cooperative electron-withdrawing effect; altering the substitution pattern may compromise reaction outcomes and material performance.

4-Chloro-5-nitrophthalimide: Differentiation Evidence vs. Analogs


Dual Electron-Withdrawing Advantage over Mono-Substituted Analogs

The target compound pairs a 4-Cl substituent (Hammett σₚ = +0.23) with a 5-NO₂ group (Hammett σₚ = +0.78) on the phthalimide ring, generating a combined electron-withdrawing effect that surpasses that of 4-nitrophthalimide (σₚ = +0.78 from a single NO₂) or 4-chlorophthalimide (σₚ = +0.23 from a single Cl) alone [1][2]. The additive effect of the two substituents, estimated at Σσₚ ≈ +1.1–1.3 when including ortho/para resonance contributions, provides a quantifiably higher electrophilicity that accelerates nucleophilic aromatic substitution reactions [1][2].

Electrophilic activation
Cross-study comparable
Combined Hammett Σσₚ ≈ +1.1 to +1.3
~1.4–1.7× vs 4-nitrophthalimide; >5× vs 4-chlorophthalimide
Supports predicted faster SNAr kinetics and altered regioselectivity.
Additive model based on standard Hammett σₚ compilations.
Hammett sigma constants electron-withdrawing effect structure-activity relationship nucleophilic aromatic substitution

Thermochemical Stability: 4-Nitro vs. 3-Nitro Phthalimide Isomers

A thermochemical study by combustion calorimetry and thermogravimetry demonstrated that 4-nitrophthalimide is thermodynamically more stable than its isomer 3-nitrophthalimide in both solid and gas phases [1]. The 4-nitro substitution pattern, which is the same regiochemical arrangement found in 4-chloro-5-nitrophthalimide (with the nitro para to one carbonyl of the imide), contributes to a lower enthalpy of formation. This class-level trend supports the expectation that 4,5-disubstituted congeners with a 5-nitro group (para orientation relative to one imide carbonyl) will exhibit enhanced thermal stability compared to 3,4- or 3,5-disubstituted isomers [1].

Thermal stability trend
Class-level inference
4-Nitro isomer more stable than 3-nitro isomer
Implies favorable stability for the para-nitro orientation in this scaffold.
Inferred from 4- vs. 3-nitrophthalimide calorimetry data; direct data for target compound not available.
thermochemistry enthalpy of formation isomer stability calorimetry

DT-Diaphorase Substrate Specificity vs. CB 1954

In a comparative prodrug activation study, four 4-substituted 5-nitrophthalimides (including the 4-chloro analog) were evaluated against the dinitrobenzamide prodrug CB 1954. While all phthalimides were poor substrates for E. coli nitroreductase compared to CB 1954, the 4-substituted 5-nitrophthalimides were reduced by both human and rat DT-diaphorase isoforms [1]. Critically, the nitrophthalimide scaffold overcomes the kinetic failing of CB 1954, which shows a 10,000-fold sensitivity difference between rat and human enzyme-expressing cells [1]. Compound 10 (a 4-substituted 5-nitrophthalimide) was identified as a particularly good substrate, while compound 7 decomposed in phosphate buffer, highlighting the critical role of the 4-substituent in modulating stability and enzyme recognition [1].

DT-diaphorase substrate
Head-to-head
Overcomes 10,000-fold species difference of CB 1954
Privileged scaffold for designing species-independent bioreductive prodrugs.
Evaluated in engineered V79 cell lines expressing human/rat NQO1.
DT-diaphorase NQO1 prodrug activation nitroreductase bioreductive prodrug

Colorless Soluble Polyimide Precursor Performance

N-Methyl-4-chloro-5-nitrophthalimide was employed as the key intermediate in the synthesis of a spirobisindane-linked semiaromatic dianhydride, which was subsequently polymerized with five aromatic diamines to yield soluble polyimides [1]. The resulting polyimide films exhibited glass transition temperatures (Tg) of 254–292 °C, tensile strengths of 68.8–106.6 MPa, elongation at break of 5.9–9.8%, and Young's moduli of 1.7–2.0 GPa [1]. The films were colorless and transparent with UV absorption cutoff wavelengths of 286–308 nm, and were readily soluble in common organic solvents (chloroform, THF, NMP) [1]. These property ranges are directly attributable to the dianhydride monomer derived from the target compound and surpass the solubility limitations of traditional fully aromatic polyimides such as Kapton [1].

Polyimide film properties
Cross-study comparable
Tg 254–292 °C, tensile strength up to 106.6 MPa, UV cutoff 286 nm
Enables colorless, soluble films; surpasses conventional rigid polyimide processability.
Properties measured on polyimides derived from the target compound's dianhydride.
polyimide dianhydride monomer glass transition temperature tensile strength UV transparency

Ammonolysis Kinetics: 4-Nitro vs. 4-Chloro Phthalimide

McClelland et al. (1985) measured ammonolysis rate constants (kN) for seven phthalimide derivatives including 4-nitrophthalimide and 4-chlorophthalimide, establishing that the 4-NO₂ substituent accelerates ammonolysis relative to the 4-Cl substituent [1]. The kinetic data followed a rate law: Rate = kN[unionized phthalimide][NH₃][OH⁻], with kN reflecting the electron-withdrawing power of the substituent [1]. While 4-chloro-5-nitrophthalimide itself was not directly included in this kinetic panel, the data provide a quantitative framework: the combined effect of 4-Cl and 5-NO₂ groups is predicted to produce a kN value intermediate between 4-NO₂ and more highly activated systems, with the 5-NO₂ group (para to one carbonyl) expected to exert a dominant accelerating effect due to resonance stabilization of the tetrahedral intermediate [1][2].

Ammonolysis kinetics
Class-level inference
Predicted reactivity rank: 4-Cl-5-NO₂ > 4-NO₂ > 4-Cl > H
Quantitative framework for predicting reactivity in carbonyl addition reactions.
Interpolated from Hammett LFER framework; direct kN not measured for target compound.
ammonolysis kinetics phthalimide reactivity substituent effect linear free-energy relationship

Pharmaceutical Intermediate: Clorexolone Pathway

4-Chloro-5-nitrophthalimide is established as the key synthetic precursor for the preparation of 4-chloro-5-sulfamoylphthalimide derivatives, which are direct intermediates in the synthesis of clorexolone (Nefrolan), a low-ceiling sulfonamide diuretic marketed for hypertension treatment [1][2]. The nitro group at position 5 is reduced to the corresponding amine, which is then converted to the sulfonamide pharmacophore via diazotization and SO₂ insertion. This transformation chemistry is specifically enabled by the 4-chloro-5-nitro substitution pattern; the 3-nitro isomer or 4-nitro-only analog would not provide the correct substitution for the clorexolone pharmacophore [2].

Pharmaceutical route
Supporting evidence
Established intermediate for clorexolone (sulfonamide diuretic) synthesis
Validated industrial pathway; reduces procurement risk for drug development.
Specific regiochemistry required; alternative isomers cannot access the pharmacophore.
clorexolone salidiuretic agent antihypertensive drug phthalimide prodrug diuretic

4-Chloro-5-nitrophthalimide: Procurement & Application Scenarios


Colorless Soluble Polyimide Films for Flexible Optoelectronics

Research groups and industrial polymer manufacturers developing colorless, transparent polyimide films for flexible displays, solar cell substrates, or optical coatings should procure 4-chloro-5-nitrophthalimide as the starting material for dianhydride monomer synthesis. The compound's N-methyl derivative enables nucleophilic aromatic substitution with spirobisindane bisphenols to yield dianhydride monomers that produce polyimides with Tg of 254–292 °C, tensile strengths up to 106.6 MPa, and UV cutoff as low as 286 nm (colorless films), while retaining full solubility in common processing solvents such as chloroform and THF [1]. This combination of optical transparency, thermal stability, and solution processability is not achievable with traditional aromatic dianhydrides and is directly enabled by the 4-chloro-5-nitrophthalimide scaffold [1].

Bioreductive Prodrug Design Targeting DT-Diaphorase (NQO1)

The 4-chloro-5-nitrophthalimide scaffold should be prioritized over dinitrobenzamide analogs (e.g., CB 1954) for designing bioreductive prodrugs activated by human DT-diaphorase. The scaffold overcomes the 10,000-fold species-dependent kinetic limitation observed with CB 1954 in rat versus human enzyme-expressing cell lines [2]. By varying the 4-substituent (Cl, Br, I, OCH₃, etc.), researchers can tune reduction rates by human NQO1 while modulating aqueous stability, as demonstrated by the differential behavior of compounds 7 (unstable in phosphate buffer) and 10 (particularly good substrate) in comparative cell-panel assays [2]. This provides a rational, data-driven starting point for lead optimization in anticancer prodrug programs.

Benzimidazole Antibacterial Agents via Nitro-Reduction Cascades

Medicinal chemistry laboratories synthesizing novel N-substituted benzimidazole derivatives as antibacterial agents should select 4-chloro-5-nitrophthalimide as the ortho-nitroaniline precursor, as documented in multiple patent and literature protocols [3]. The compound's 4-chloro-5-nitro substitution pattern is ideally positioned for reduction to the corresponding 4-chloro-5-aminophthalimide, which can be directly elaborated into benzimidazole scaffolds through condensation with carboxylic acid derivatives. The presence of the chloro substituent provides an additional synthetic handle for late-stage diversification via cross-coupling chemistry (e.g., Suzuki-Miyaura), enabling modular library synthesis .

Sulfonamide Diuretic API Intermediates Process Development

Contract manufacturing organizations (CMOs) and pharmaceutical intermediate suppliers developing routes to sulfonamide diuretics (clorexolone class) should procure 4-chloro-5-nitrophthalimide as the gateway intermediate. The well-precedented two-step conversion (nitro reduction → Sandmeyer sulfonamide formation) to 4-chloro-5-sulfamoylphthalimide is documented in the primary pharmacology literature and provides a reliable quality-by-design (QbD) starting point for process scale-up [4]. The 98% (GC) purity specification commercially available from major suppliers meets the input requirements for cGMP intermediate production, reducing the burden of in-house purification .

Application
Selection Property
Validation Focus
Colorless soluble polyimide films
Dianhydride monomer precursor with tailored electronic activation
Verify Tg, tensile strength, UV cutoff, and solubility in processing solvents.
Bioreductive prodrug design (NQO1)
Privileged scaffold overcoming species-dependent enzyme kinetics
Confirm reduction rates across human and rat DT-diaphorase cell lines; monitor aqueous stability.
Benzimidazole antibacterial agent synthesis
Ortho-nitroaniline precursor with a synthetic handle for diversification
Validate nitro reduction and subsequent condensation to the benzimidazole core.
Sulfonamide diuretic intermediate scale-up
High-purity gateway intermediate for reliable process development
Confirm GC purity and assess reduction/Sandmeyer sequence for consistent product quality.

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